6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane
Overview
Description
6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane is a boron-containing heterocyclic compound. This compound is of interest due to its unique structure, which includes a boron atom integrated into a dioxazaborocane ring. The presence of boron in organic compounds often imparts unique chemical properties, making them valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane typically involves the reaction of appropriate boron reagents with organic precursors under controlled conditions. One common method involves the use of boronic acids or boronate esters in a cyclization reaction with suitable diols or diamines. The reaction conditions often require the presence of a catalyst and may be conducted under inert atmosphere to prevent oxidation of the boron center.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane can undergo various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to borohydrides.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides. Substitution reactions can lead to a variety of functionalized boron compounds.
Scientific Research Applications
6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds which are valuable in the synthesis of complex organic molecules.
Biology: The compound’s boron content makes it useful in the study of boron-containing biomolecules and their interactions.
Medicine: Research into boron-containing compounds has shown potential in developing new pharmaceuticals, particularly in cancer treatment where boron neutron capture therapy (BNCT) is being explored.
Industry: The compound is used in the development of new materials, including polymers and ceramics, where boron imparts unique properties such as increased hardness and thermal stability.
Mechanism of Action
The mechanism by which 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane exerts its effects depends on its application. In organic synthesis, the boron atom acts as a Lewis acid, facilitating various chemical reactions. In biological systems, boron can interact with biomolecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism of action.
Comparison with Similar Compounds
6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane can be compared to other boron-containing compounds such as boronic acids, boronate esters, and borohydrides. While all these compounds contain boron, their chemical properties and applications can vary significantly:
Boronic Acids: These are widely used in Suzuki-Miyaura coupling reactions for forming carbon-carbon bonds.
Boronate Esters: These are often used as intermediates in organic synthesis and can be hydrolyzed to boronic acids.
Borohydrides: These are commonly used as reducing agents in various chemical reactions.
The uniqueness of this compound lies in its dioxazaborocane ring structure, which imparts specific chemical reactivity and stability not found in simpler boron compounds.
Properties
IUPAC Name |
6-methyl-2-(1-phenylethenyl)-1,3,6,2-dioxazaborocane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO2/c1-12(13-6-4-3-5-7-13)14-16-10-8-15(2)9-11-17-14/h3-7H,1,8-11H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPFMUGPSYWPFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)C)C(=C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674916 | |
Record name | 6-Methyl-2-(1-phenylethenyl)-1,3,6,2-dioxazaborocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-41-2 | |
Record name | Tetrahydro-6-methyl-2-(1-phenylethenyl)-4H-1,3,6,2-dioxazaborocine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-2-(1-phenylethenyl)-1,3,6,2-dioxazaborocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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